

### An In-depth Technical Guide to Tafluprost: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025



A Note on Nomenclature: Tafluprost vs. "15-OH Tafluprost"

It is critical to clarify a key structural aspect at the outset. The compound of interest, Tafluprost, is a prostaglandin F2α analog. A defining feature of its chemical structure is the substitution of the hydroxyl group (-OH) at the carbon-15 position with two fluorine atoms. This modification is crucial to its pharmacological profile, as it prevents metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase. Therefore, the term "15-OH Tafluprost" is a misnomer for the active pharmaceutical ingredient and this guide will focus on the scientifically recognized and clinically utilized compound, Tafluprost.

### **Chemical Identity and Structure**

Tafluprost is a synthetic analog of prostaglandin  $F2\alpha$ . It is an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, tafluprost acid.[1][2]



| Identifier        | Value                                                                                                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate[3] |
| CAS Number        | 209860-87-7[3][4]                                                                                                   |
| Molecular Formula | C25H34F2O5[3][4]                                                                                                    |
| SMILES            | CC(C)OC(=0)CCC/C=C\C[C@H]1INVALID-<br>LINK(F)F)O">C@HO                                                              |
| Synonyms          | AFP-168, MK-2452, Taflotan, Zioptan,<br>Saflutan[3][4][5]                                                           |

### **Physicochemical Properties**

Tafluprost is a colorless to light yellow viscous liquid.[6] Its physicochemical properties are summarized in the table below.

| Property                     | Value                                                              |
|------------------------------|--------------------------------------------------------------------|
| Molecular Weight             | 452.5 g/mol [3]                                                    |
| Appearance                   | Clear, colorless to slightly yellow liquid[4]                      |
| Solubility                   | Soluble in ethanol and methanol; sparingly soluble in water.[4][7] |
| LogP (Partition Coefficient) | ~3.9 - 4.05[3][4]                                                  |
| рКа                          | 5.5 - 6.7[3]                                                       |
| Boiling Point                | 100°C[3]                                                           |
| Melting Point                | 87.5°C[3]                                                          |

## Pharmacological Profile Mechanism of Action







Tafluprost is a selective agonist of the prostaglandin F (FP) receptor.[8][9] As a prodrug, it readily penetrates the cornea and is hydrolyzed by esterases to its active metabolite, tafluprost acid.[1][8] Tafluprost acid has a high affinity for the FP receptor, which is about 12 times greater than that of latanoprost acid.[10]

Activation of the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to a reduction in intraocular pressure (IOP).[8][9] The primary mechanism for this IOP reduction is an increase in the uveoscleral outflow of aqueous humor. [1][8] There is also evidence to suggest a lesser effect on the trabecular meshwork outflow.[10] Some studies suggest that part of Tafluprost's IOP-lowering effect may be mediated through the EP3 receptor, stimulated by endogenous prostaglandins produced upon FP receptor activation.[1][11]

### **Pharmacokinetics**

Following topical administration, Tafluprost is rapidly absorbed through the cornea. The onset of action is typically 2 to 4 hours, with the maximum effect reached after 12 hours. The reduction in intraocular pressure is sustained for at least 24 hours.[2] The active metabolite, tafluprost acid, is further metabolized via beta-oxidation.[2]

### **Signaling Pathway**

The binding of tafluprost acid to the G-protein coupled FP receptor triggers a downstream signaling cascade. This involves the activation of protein kinase C and the upregulation of matrix metalloproteinases.[10] These enzymes are involved in the remodeling of the extracellular matrix in the uveoscleral pathway, which is thought to increase the outflow of aqueous humor.





Click to download full resolution via product page

Tafluprost Signaling Pathway

# **Experimental Protocols**Synthesis of Tafluprost

Several synthetic routes for Tafluprost have been reported. A convergent synthesis approach often involves the Julia-Kocienski olefination to construct the carbon skeleton, followed by key steps such as fluorination and esterification.[12][13]

A reported synthesis involves the following key transformations:[13]

- Julia-Kocienski Olefination: Coupling of a phenylsulfonyl derivative with an aldehyde to form the trans-alkene of the omega chain.
- Fluorination: Use of a fluorinating agent such as Deoxo-Fluor to introduce the two fluorine atoms at the C-15 position.
- Deprotection: Removal of protecting groups from the hydroxyl functions.
- Esterification: Reaction of the carboxylic acid with isopropyl iodide in the presence of a base like DBU to form the final isopropyl ester.





Click to download full resolution via product page

General Synthetic Workflow for Tafluprost



### **Analytical Methods**

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of Tafluprost in pharmaceutical formulations and biological samples.[14][15]

HPLC Method with Fluorescence Detection:[15][16]

- Column: HyperClone™ ODS (C18), 150 x 4.6 mm, 5 μm particle size.
- Mobile Phase: A mixture of ethanol and 0.01 M phosphate buffer (60:40 v/v), pH 4.5.
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detection with excitation at 220 nm and emission at 292 nm.
- Internal Standard: Bimatoprost.

LC-MS/MS Method for Tafluprost Acid:[14]

 This method is highly sensitive and suitable for pharmacokinetic studies, with a lower limit of quantification (LLOQ) of 10 pg/mL.

## In Vitro and In Vivo Studies In Vitro Studies

- Receptor Binding Assays: These assays have demonstrated the high affinity of tafluprost acid for the FP receptor, with a Ki of 0.4 nM.[1]
- Cell Viability Assays: Studies using human corneal epithelial cells have been conducted to assess the ocular tolerability of preservative-free Tafluprost formulations.[17][18][19]

### **In Vivo Studies**

 Animal Models: The IOP-lowering effects of Tafluprost have been evaluated in various animal models, including normotensive and laser-induced hypertensive monkeys, as well as rabbits.[5][20]



• Clinical Trials: Numerous clinical trials in human subjects have confirmed the efficacy and safety of Tafluprost for the treatment of open-angle glaucoma and ocular hypertension.[20]

### **Data Summary**

Pharmacological Activity:

| Parameter                         | Value                        | Reference |
|-----------------------------------|------------------------------|-----------|
| FP Receptor Binding Affinity (Ki) | 0.4 nM (for tafluprost acid) | [1]       |
| Onset of Action                   | 2-4 hours                    | [2]       |
| Duration of Action                | ≥ 24 hours                   | [2]       |

Analytical Method Performance (HPLC-Fluorescence):[15][16]

| Parameter                     | Value          |
|-------------------------------|----------------|
| Linearity Range               | 0.05 - 2 μg/mL |
| Limit of Detection (LOD)      | 0.016 μg/mL    |
| Limit of Quantification (LOQ) | 0.048 μg/mL    |
| Accuracy (% Recovery)         | 100.13 ± 1.27% |
| Precision (% RSD)             | < 2.0%         |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. Tafluprost Wikipedia [en.wikipedia.org]
- 3. Tafluprost | C25H34F2O5 | CID 9868491 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemignition.com [chemignition.com]
- 5. medkoo.com [medkoo.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. RU2761625C2 Pharmaceutical composition of tafluprost Google Patents [patents.google.com]
- 8. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 9. What is Tafluprost used for? [synapse.patsnap.com]
- 10. Tafluprost once daily for treatment of elevated intraocular pressure in patients with openangle glaucoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. The IOP-lowering effects and mechanism of action of tafluprost in prostanoid receptordeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Ocular Tolerability of Preservative-Free Tafluprost and Latanoprost: in vitro and in vivo Comparative Study [openophthalmologyjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Ocular Tolerability of Preservative-Free Tafluprost and Latanoprost: in vitro and in vivo Comparative Study [openophthalmologyjournal.com]
- 20. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tafluprost: Chemical Structure, Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570769#15-oh-tafluprost-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com